molecular formula C3H7FO2S B3153604 Propane-1-sulfonyl fluoride CAS No. 762-69-6

Propane-1-sulfonyl fluoride

Cat. No.: B3153604
CAS No.: 762-69-6
M. Wt: 126.15 g/mol
InChI Key: ZTYOGLNTEZDFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propane backbone. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical processes. It has found applications in organic synthesis, chemical biology, and materials science due to its unique properties.

Mechanism of Action

Target of Action

Propane-1-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets proteins and amino acids in biological systems . These compounds are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .

Mode of Action

The mode of action of this compound involves the formation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex . The compound reacts with the nucleophile on the target via Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the compound’s broad reactivity with proteins and amino acids . The compound’s action can influence various biochemical pathways depending on the specific proteins it targets.

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which may impact their bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable covalent bond with its target, leading to changes in the target’s function . This can have various molecular and cellular effects depending on the specific target and the biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity. Sulfonyl fluorides are known for their stability under physiological conditions , suggesting that they can maintain their reactivity in various biological environments.

Biochemical Analysis

Biochemical Properties

Propane-1-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly as an electrophilic warhead. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction is highly specific and irreversible, making it a powerful tool for studying enzyme function and inhibition.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered cell signaling and gene expression patterns, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to covalently bind to the active site of target enzymes, particularly serine proteases. This binding results in the inhibition of enzyme activity, preventing the normal catalytic function of the enzyme. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, the inhibition of serine proteases by this compound can lead to altered metabolic pathways and changes in metabolite concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The distribution of this compound within different cellular compartments can also impact its efficacy and specificity in targeting enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and potency of this compound in inhibiting target enzymes and modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions: Propane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Propane-1-sulfonyl fluoride is unique due to its balance of stability and reactivity, making it a versatile intermediate in various chemical processes. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl fluorides .

Properties

IUPAC Name

propane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO2S/c1-2-3-7(4,5)6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYOGLNTEZDFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311629
Record name 1-Propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-69-6
Record name 1-Propanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
Propane-1-sulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
Propane-1-sulfonyl fluoride
Reactant of Route 4
Propane-1-sulfonyl fluoride
Reactant of Route 5
Propane-1-sulfonyl fluoride
Reactant of Route 6
Propane-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.